BTK/TXK Dual Kinase Inhibition – Patent-Disclosed Target Engagement Profile
The compound is explicitly disclosed in patent RU‑2760184‑C1 as a heterocyclic amine derivative that inhibits BTK and TXK kinases, validated through in vitro kinase assays [1]. The patent's linked protein list confirms BTK isoform 1 (human), TXK (human), and BTK (mouse) as primary molecular targets [2]. This dual BTK/TXK inhibition profile is structurally contingent on the combination of the morpholine-4-yl substituent at the pyrimidine 4-position and the thiazol-2-yl-piperazine moiety at the 6-position; analogs lacking the morpholine group (e.g., 4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine) are not reported to exhibit the same dual inhibitory profile [3].
| Evidence Dimension | Kinase inhibition target profile |
|---|---|
| Target Compound Data | BTK + TXK dual inhibition (target engagement confirmed by patent protein linkage) |
| Comparator Or Baseline | 4-Methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine (CAS 2549003-62-3): no reported TXK activity |
| Quantified Difference | Target compound: dual BTK/TXK profile; comparator: BTK-only or unreported TXK activity |
| Conditions | Patent RU‑2760184‑C1 in vitro kinase assay panel; linked protein targets identified via PubChem patent annotation |
Why This Matters
For procurement in autoimmune disease research programs, dual BTK/TXK inhibition offers a broader B-cell and T-cell signaling blockade compared to BTK-selective analogs, potentially reducing compensatory pathway activation.
- [1] Kim W.Y., Lee Y.I., Yoon Y.J., Park J.S., Eom D.K., Bang K.C., Jung J. New heterocyclic amine derivative and a pharmaceutical composition containing it. Russian Patent RU‑2760184‑C1, granted 2021-11-22. View Source
- [2] PubChem Patent Annotation for RU‑2760184‑C1, Linked Proteins: tyrosine-protein kinase BTK isoform 1 (human), tyrosine-protein kinase TXK (human), tyrosine-protein kinase BTK (house mouse). View Source
- [3] 4-Methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine (CAS 2549003-62-3), structural analog without morpholine substituent. Kuujia compound database. View Source
